molecular formula C22H29N3O2 B2980662 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034365-20-1

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide

Cat. No. B2980662
CAS RN: 2034365-20-1
M. Wt: 367.493
InChI Key: FBPDPBSMVLOCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C22H29N3O2 and its molecular weight is 367.493. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Materials

A class of cyclometalated tetradentate platinum complexes, closely related to the chemical structure of interest, has been synthesized, characterized for their luminescent properties, emitting blue to green light with high quantum efficiencies. These complexes, when doped in thin films, show increased quantum efficiencies and luminescent lifetimes, making them potentially useful in the development of lighting and display technologies (Turner, Bakken, & Li, 2013).

Antimicrobial Agents

Research into the synthesis of novel heterocyclic compounds, incorporating a sulfamoyl moiety, has shown promise for use as antimicrobial agents. This research includes the creation of thiazole, pyridone, and pyrazole derivatives, potentially relevant for the design of new drugs targeting resistant bacterial strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Cytotoxicity Studies

Further studies have focused on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. Such research is crucial for the development of new chemotherapeutic agents, highlighting the potential medical applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014).

Green Chemistry Approaches

The synthesis of spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines has been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. This research represents a step towards safer, more sustainable chemical processes in drug development and the production of compounds with potential health benefits (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, E. Matiychuk, & Obushak, 2020).

properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16(27-18-11-4-3-5-12-18)22(26)25(17-9-6-7-10-17)15-20-19-13-8-14-21(19)24(2)23-20/h3-5,11-12,16-17H,6-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDPBSMVLOCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=NN(C2=C1CCC2)C)C3CCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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